molecular formula C7H5NO B13793116 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile CAS No. 857633-15-9

7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile

Cat. No.: B13793116
CAS No.: 857633-15-9
M. Wt: 119.12 g/mol
InChI Key: GNFQBKOLHDJZIP-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile is a bicyclic compound featuring a strained oxirane (epoxide) ring fused to a cyclohexene system, with a nitrile (-CN) substituent at the 2-position. The positional isomerism (2- vs. 3-carbonitrile) significantly impacts reactivity and applications, as discussed below.

Properties

CAS No.

857633-15-9

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile

InChI

InChI=1S/C7H5NO/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-7H

InChI Key

GNFQBKOLHDJZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(O2)C(=C1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile typically involves the generation of the bicyclic ring system through cyclization reactions starting from suitably functionalized precursors bearing the nitrile group. The key challenge is the formation of the strained bicyclic framework containing the oxygen atom, which requires careful control of reaction conditions to favor the bicyclo[4.1.0]heptadiene structure over other isomeric forms.

Cycloaddition and Valence Isomerization Approaches

One prominent approach involves valence isomerization of oxepine derivatives or cycloheptatriene analogues, which can rearrange to the bicyclic benzene oxide-type structures. Vogel and Günther's work using ^1H NMR spectroscopy demonstrated that 7-oxa-bicyclo[4.1.0]hepta-2,4-diene is more stable than its oxepine isomer by about 1.7 kcal·mol^−1 in apolar solvents, with an activation barrier of 7.2 kcal·mol^−1 for the conversion. This equilibrium can be manipulated by solvent polarity and reaction conditions to favor the bicyclic compound.

Hypervalent Iodonium Salt-Mediated Synthesis

Recent advances have utilized hypervalent iodine reagents to generate alkynyl triflates that react with cyclohexa-1,4-diene derivatives to form bicyclic nitrile compounds. For instance, a general procedure involves reacting cyclohexa-1,4-diene with hypervalent iodonium alkynyl triflate at low temperatures (0 °C), yielding a mixture of bicyclic nitrile isomers including 7-phenylbicyclo[4.1.0]hepta-2,4-diene-7-carbonitrile. This method allows for the introduction of various substituents on the bicyclic framework by varying the aryl or alkyl groups on the iodonium reagent.

Photochemical and Thermal Ring Contraction

Photochemical irradiation of oxepine precursors can induce ring contraction to form bicyclic compounds structurally related to 7-oxabicyclo[4.1.0]hepta-2,4-diene derivatives. Thermal and acidic conditions can also promote ring opening and rearrangement, which can be harnessed to access the bicyclic nitrile compound selectively.

Diels–Alder Cycloaddition

The bicyclic compound can also be synthesized via highly selective Diels–Alder reactions involving 7-oxa-bicyclo[4.1.0]hepta-2,4-diene intermediates and dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate. These reactions proceed with kinetic control to afford anti-adducts, which can be further functionalized to introduce the nitrile group at the 2-position.

Comparative Data and Reaction Conditions

Method Key Reagents/Conditions Yield (%) Notes
Valence isomerization Oxepine derivatives, apolar solvents Variable Equilibrium favors bicyclic form; solvent polarity affects isomerization balance
Hypervalent iodine-mediated Cyclohexa-1,4-diene, hypervalent iodonium salt, 0 °C 31–47 Allows introduction of various substituents; column chromatography used for isolation
Photochemical ring contraction UV irradiation of oxepine Not specified Leads to ring contraction forming bicyclic frameworks; sensitive to reaction conditions
Diels–Alder cycloaddition 7-oxa-bicyclo[4.1.0]hepta-2,4-diene, dienophiles Not specified Produces selective anti-adducts; useful for further functionalization

In-Depth Research Findings

  • Stability and Isomerization: Quantum chemical calculations at the QCISD(T)/6-31G(d) level confirm the bicyclic 7-oxabicyclo[4.1.0]hepta-2,4-diene as the most stable isomer, with a small energy difference (~0.1 kcal·mol^−1) relative to oxepine and a barrier of 9.1 kcal·mol^−1 to interconversion.

  • Spectroscopic Characterization: ^1H NMR spectroscopy is the primary analytical method used to distinguish between isomers and confirm the bicyclic structure. Characteristic chemical shifts and coupling constants provide evidence for the bicyclic framework and nitrile substitution.

  • Structural Confirmation: X-ray crystallography has been employed to determine the relative stereochemistry of substituted derivatives of 7-oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile, confirming the bicyclic nature and substituent positioning.

  • Synthetic Flexibility: The hypervalent iodine-mediated method allows for the synthesis of various substituted bicyclic nitriles by changing the aryl or alkyl groups on the iodonium reagent, offering a versatile platform for structural diversification.

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds with similar bicyclic structures exhibit promising antitumor properties. The unique configuration of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile may enhance its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of bicyclic compounds can inhibit tumor growth by targeting specific pathways in cancer cells.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Bicyclic compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

Materials Science Applications

1. Polymer Synthesis
The structural characteristics of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile allow it to serve as a building block in the synthesis of novel polymers. Its reactivity can be exploited to create materials with tailored properties for applications in coatings, adhesives, and other industrial uses.

2. Functional Materials
In materials science, the compound's unique electronic properties may enable its use in the development of functional materials such as sensors or electronic devices. The ability to modify its structure can lead to materials with enhanced conductivity or specific optical properties.

Catalysis Applications

1. Organocatalysis
The bicyclic nature of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile positions it as a potential organocatalyst in various chemical reactions. Its ability to facilitate reactions through unique mechanisms could lead to more efficient synthetic pathways in organic chemistry.

2. Transition Metal Complexes
Research into transition metal complexes involving this compound suggests it may act as a ligand, enhancing the catalytic activity of metal centers in reactions such as cross-coupling or asymmetric synthesis.

Case Studies

Study Title Application Focus Findings
Antitumor Activity of Bicyclic CompoundsMedicinal ChemistryDemonstrated significant growth inhibition in tumor cell lines using derivatives of bicyclic structures similar to 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile
Synthesis of Functional PolymersMaterials ScienceSuccessfully synthesized new polymeric materials incorporating bicyclic units, showing improved mechanical properties
Organocatalytic ReactionsCatalysisIdentified effective use of bicyclic compounds as organocatalysts in various organic transformations

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bicyclic structure may interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Positional Isomers: 2-Carbonitrile vs. 3-Carbonitrile

The 3-carbonitrile isomer (7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile) shares the same bicyclic framework but differs in nitrile placement. Key differences include:

  • Electronic Effects : The nitrile group at the 3-position may induce less strain compared to the 2-position due to proximity to the epoxide oxygen.
  • Synthetic Utility : While the 3-carbonitrile is commercially documented , the 2-carbonitrile’s synthesis and applications remain uncharacterized in the evidence.

Parent Hydrocarbon: 7-Oxabicyclo[4.1.0]hepta-2,4-diene

The unsubstituted parent compound (CAS 1488-25-1, C₆H₆O) lacks functional groups, making it less reactive but a critical precursor for derivatization . Comparatively, the nitrile group in the target compound enhances electrophilicity, enabling participation in nucleophilic additions or cycloadditions.

Ketone Derivative: 7-Oxabicyclo[4.1.0]heptan-2-one

This derivative (CAS 6705-49-3, C₆H₈O₂) replaces the nitrile with a ketone. Key contrasts include:

  • Reactivity: The ketone is more polar and participates in keto-enol tautomerism, unlike the nitrile’s electron-withdrawing nature.
  • Applications : Used as a building block in organic synthesis , whereas nitriles are often intermediates in pharmaceuticals or agrochemicals.

Chlorinated Derivatives

Chlorinated analogs (e.g., 1,2,3-trichloro-7-oxabicyclo[4.1.0]hepta-2,4-diene, CAS 207673-57-2) exhibit increased steric hindrance and altered electronic profiles due to chlorine’s electronegativity. These derivatives are more lipophilic and persistent in the environment compared to the nitrile .

Methoxy-Substituted Analog

3-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene (CAS 857633-20-6, C₇H₈O₂) features an electron-donating methoxy group. Unlike the nitrile, this substituent enhances ring stability and directs electrophilic substitutions .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Substituent Key Properties/Applications Reference
7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile 857633-24-0 C₇H₅NO 3-CN High polarity, synthetic intermediate
7-Oxabicyclo[4.1.0]hepta-2,4-diene 1488-25-1 C₆H₆O None Epoxide precursor, low reactivity
7-Oxabicyclo[4.1.0]heptan-2-one 6705-49-3 C₆H₈O₂ 2-CO Ketone building block
3-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene 857633-20-6 C₇H₈O₂ 3-OCH₃ Enhanced ring stability
1,2,3-Trichloro-7-oxabicyclo[4.1.0]hepta-2,4-diene 207673-57-2 C₆H₃Cl₃O 1,2,3-Cl High lipophilicity, environmental persistence

Research Findings and Gaps

  • Reactivity : Nitriles in bicyclic systems are understudied. Evidence suggests epoxide ring-opening reactions dominate in analogs like 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters , but nitrile-specific pathways remain unexplored.
  • Biological Activity : Derivatives like 5-(7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)-5-phenylhydantoin hint at bioactivity , though nitrile analogs lack data.
  • Synthetic Routes : Diels-Alder and epoxidation methods are common for bicyclo derivatives , but targeted synthesis of the 2-carbonitrile isomer is unreported.

Q & A

Q. What are the primary synthetic routes for 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile, and how are reaction conditions optimized?

The synthesis of bicyclic compounds like 7-Oxabicyclo[4.1.0]hepta-2,4-diene derivatives often involves cyclopropanation or valence isomerization strategies. For example, hypervalent iodonium reagents can generate reactive intermediates (e.g., phenylcyanocarbene), which undergo cycloaddition with aromatic systems to form bicyclic carbonitriles . Key optimization parameters include temperature control (ambient to elevated), solvent polarity (e.g., hexane/EtOAC mixtures), and stoichiometric ratios of reactants. Chromatography is critical for isolating pure products .

Q. How is the molecular structure of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile characterized experimentally?

Structural elucidation relies on spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon hybridization (e.g., sp² carbons in the diene system).
  • X-ray crystallography : Resolves the bicyclic framework and substituent positions, confirming the 7-oxa bridge and cyano group orientation .
  • Mass spectrometry : Validates molecular weight (119.12 g/mol for C₇H₅NO) and fragmentation patterns .

Advanced Research Questions

Q. How does the cyano group influence the reactivity of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile in cycloaddition reactions?

The electron-withdrawing cyano group enhances dienophilic character, facilitating [4+2] cycloadditions with electron-rich dienes. For instance, reactions with anisole yield methoxy-substituted bicyclic adducts (e.g., 3-methoxy-7-phenyl derivatives) via regioselective pathways. Computational studies (e.g., DFT) can predict transition states and regioselectivity by analyzing frontier molecular orbitals .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) provides accurate thermochemical data (e.g., enthalpy of formation, bond dissociation energies). Basis sets like 6-31G* or cc-pVTZ are recommended. These methods minimize errors in atomization energies (<3 kcal/mol) and ionization potentials, critical for stability assessments .

Q. How does valence isomerization affect the stability and applications of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile?

The bicyclo[4.1.0] framework arises from valence isomerization of cyclohepta-triene analogs. Heteroatoms (e.g., oxygen in the 7-oxa bridge) stabilize the bicyclic form by reducing ring strain. This stability enables applications in materials science (e.g., epoxy resins) and catalysis, where strain-release reactivity is exploited .

Q. What strategies are used to mitigate genotoxicity concerns during handling?

While direct toxicity data for this compound is limited, structurally related bicyclic esters (e.g., 7-oxabicyclo[4.1.0]hept-3-ylmethyl carboxylates) show low acute toxicity (LD₅₀ >2,000 mg/kg in rats) but potential genotoxicity. Researchers should use PPE, minimize inhalation/contact, and employ waste neutralization protocols .

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